

Spectroscopic Profile of C.I. Vat Blue 22: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for **C.I. Vat Blue 22** (CAS No. 6373-20-2), a violanthrone-based vat dye. While comprehensive, publicly available datasets for this specific dye are limited, this document compiles available information and presents standardized experimental protocols for acquiring UV-Visible (UV-Vis), Infrared (IR), and Nuclear Magnetic Resonance (NMR) spectra. The methodologies and expected data characteristics are detailed to support research and development activities.

Compound Overview

C.I. Vat Blue 22 is a dark blue powder with the molecular formula C₃₄H₁₂Cl₄O₂ and a molecular weight of 594.27 g/mol .[1] Its molecular structure is a chlorinated derivative of violanthrone.[1] This dye is used for coloring cotton fabrics to a reddish-blue to a reddish-navy blue shade and can be applied in direct printing, color resist printing, and discharge printing, as well as for dyeing silk.[1]

Table 1: Chemical and Physical Properties of C.I. Vat Blue 22



Property	Value	
C.I. Name	Vat Blue 22	
C.I. Number	59820	
CAS Number	6373-20-2	
Molecular Formula	C34H12Cl4O2[1]	
Molecular Weight	594.27 g/mol [1]	
Appearance	Dark blue powder[1]	
Molecular Structure	Chlorinated Violanthrone[1]	

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is instrumental in determining the absorption characteristics of dyes. For **C.I. Vat Blue 22**, the spectrum is expected to be dominated by the extensive conjugated π -system of the violanthrone core.

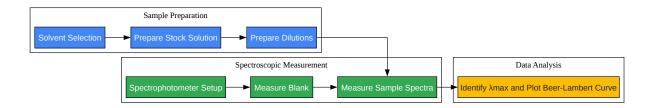
Experimental Protocol: UV-Vis Spectroscopy

A standard method for obtaining the UV-Vis spectrum of a dye like **C.I. Vat Blue 22** involves the following steps:

- Solvent Selection: Choose a suitable solvent in which the dye is soluble and that does not absorb in the spectral region of interest. Dimethylformamide (DMF) is often a good choice for vat dyes.
- Preparation of Stock Solution: Accurately weigh a small amount of C.I. Vat Blue 22 and dissolve it in the chosen solvent to prepare a stock solution of known concentration.
- Preparation of Standard Dilutions: Prepare a series of dilutions from the stock solution to determine the molar absorptivity and to ensure the absorbance values fall within the linear range of the spectrophotometer (typically 0.1 to 1.0).
- Spectrophotometer Setup: Turn on the spectrophotometer and allow it to warm up. Set the desired wavelength range for scanning (e.g., 200-800 nm).



- Blank Measurement: Fill a cuvette with the pure solvent to be used as a blank and record a baseline spectrum. This is to subtract the absorbance of the solvent and the cuvette.
- Sample Measurement: Rinse and fill a cuvette with the most dilute sample solution. Place it in the spectrophotometer and record the absorption spectrum. Repeat for all dilutions.
- Data Analysis: Identify the wavelength of maximum absorbance (λmax). A plot of absorbance versus concentration at λmax (a Beer-Lambert plot) can be used to determine the molar absorptivity.



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Figure 1: Experimental workflow for UV-Vis spectroscopy.

Spectroscopic Data

Specific UV-Vis data for **C.I. Vat Blue 22** is not readily available in the public domain. However, data for a related violanthrone compound, violanthrone-78, shows an absorption maximum at 580 nm and another peak at 535 nm.[2] The emission maximum for this compound was observed at 635 nm with an excitation wavelength of 580 nm.[3]

Table 2: Representative UV-Vis and Fluorescence Data for a Violanthrone Derivative



Parameter	Wavelength (nm)
Absorption Maximum (λmax)	580[2]
Secondary Absorption Peak	535[2]
Emission Maximum (λem)	635[3]
Excitation Wavelength (λex)	580[3]

Infrared (IR) Spectroscopy

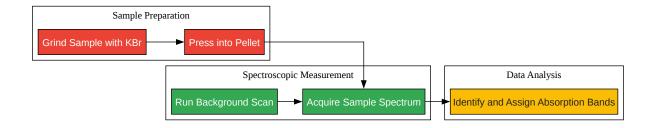
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of **C.I. Vat Blue 22** would be expected to show characteristic peaks for its aromatic and carbonyl groups.

Experimental Protocol: IR Spectroscopy (Solid Sample)

For a solid sample like **C.I. Vat Blue 22**, the following protocol using the KBr pellet technique can be employed:

- Sample Preparation: Grind a small amount of the dye (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, uniform powder is obtained.
- Pellet Formation: Transfer the powder to a pellet press and apply pressure to form a thin, transparent or translucent pellet.
- Spectrometer Setup: Place the KBr pellet in the sample holder of the FTIR spectrometer.
- Background Scan: Run a background scan without the sample to account for atmospheric
 CO₂ and water vapor.
- Sample Scan: Acquire the IR spectrum of the sample.
- Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.





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Figure 2: Experimental workflow for IR spectroscopy (KBr pellet method).

Expected IR Absorption Bands

While a specific IR spectrum for **C.I. Vat Blue 22** is not available, the following table lists the expected characteristic absorption bands based on its violanthrone structure.

Table 3: Expected Characteristic IR Absorption Bands for C.I. Vat Blue 22

Wavenumber (cm ⁻¹)	Functional Group	Vibration Mode
3100-3000	Aromatic C-H	Stretching
1650-1630	C=O (quinone)	Stretching
1600-1450	Aromatic C=C	Stretching
~850-750	C-Cl	Stretching
900-675	Aromatic C-H	Out-of-plane bending

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the detailed molecular structure of organic compounds. However, obtaining high-quality NMR spectra for large, poorly soluble molecules like **C.I. Vat Blue 22** can be challenging.

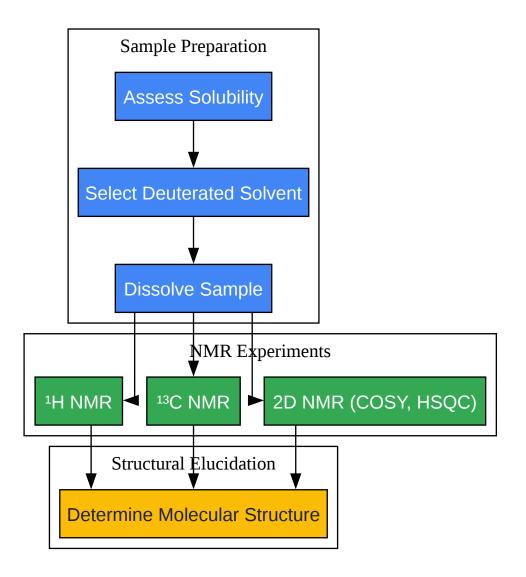


Experimental Considerations for NMR Spectroscopy

- Solvent Selection: A deuterated solvent in which the compound has sufficient solubility is required. For complex dyes, solvents like deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated chloroform (CDCl₃) with heating might be necessary.
- ¹H NMR: This would provide information on the number and environment of the aromatic protons. The chemical shifts would be expected in the aromatic region (typically 6.5-8.5 ppm).
- ¹³C NMR: This would show signals for each unique carbon atom in the molecule, including the carbonyl carbons (typically 180-200 ppm) and the aromatic carbons (typically 100-150 ppm). Due to the low natural abundance of ¹³C and potentially long relaxation times, acquiring a good spectrum can be time-consuming.
- 2D NMR Techniques: Techniques such as COSY (Correlated Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) could be used to establish connectivity between protons and carbons, aiding in the complete structural assignment.

Publicly available NMR data for C.I. Vat Blue 22 was not found.





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Figure 3: Logical relationship for structural elucidation using NMR.

Conclusion

This technical guide provides a framework for the spectroscopic characterization of **C.I. Vat Blue 22**. While specific, experimentally-derived spectra for this compound are not widely published, the provided protocols for UV-Vis, IR, and NMR spectroscopy are standardized methods that can be applied to obtain this data. The representative data for a related violanthrone compound and the expected IR absorption bands offer valuable insights for researchers and scientists working with this class of dyes. Further investigation to generate and



publish a complete spectroscopic dataset for **C.I. Vat Blue 22** would be a valuable contribution to the scientific community.

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